3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine
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Overview
Description
3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound that contains a pyrazolo[4,3-c]pyridine ring system
Preparation Methods
One common synthetic route starts with the preparation of a pyrazole derivative, which is then fused with a pyridine ringThe isopropyl group can be introduced via alkylation reactions .
Chemical Reactions Analysis
3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine can be compared with other pyrazolo[4,3-c]pyridine derivatives, such as:
4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but contains a chlorine atom instead of an amine group.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern but share similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11IN4 |
---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11IN4/c1-5(2)14-6-3-4-12-9(11)7(6)8(10)13-14/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
BCKDNSCCRGSIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=C2)N)C(=N1)I |
Origin of Product |
United States |
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